molecular formula C17H14N2O4 B253124 N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide

N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide

Cat. No.: B253124
M. Wt: 310.3 g/mol
InChI Key: LGDDASAJLLCPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide, commonly known as FFA, is a chemical compound that has been found to have various biochemical and physiological effects. FFA is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of FFA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FFA has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. FFA has also been found to inhibit the activity of various protein kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, FFA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
FFA has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. FFA has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. FFA has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, FFA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using FFA in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. This makes FFA a potential candidate for the development of anti-inflammatory drugs. Another advantage of using FFA in lab experiments is its ability to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes FFA a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using FFA in lab experiments is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of FFA. One direction is to further investigate the mechanism of action of FFA, particularly its ability to inhibit the activity of COX-2 and its effects on various signaling pathways. Another direction is to study the potential use of FFA in the development of anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to investigate the potential toxicity of FFA and its effects on various organs and systems in the body.
Conclusion
FFA is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. FFA has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are involved in inflammation. FFA has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, FFA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Further studies are needed to investigate the potential use of FFA in the development of anti-inflammatory and anti-cancer drugs, as well as its potential toxicity.

Synthesis Methods

The synthesis of FFA involves the reaction of 5-amino-2-methylbenzoic acid with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FFA.

Scientific Research Applications

FFA has been extensively studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. FFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. FFA has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, FFA has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.3 g/mol

IUPAC Name

N-[3-(furan-2-carbonylamino)-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C17H14N2O4/c1-11-6-7-12(18-16(20)14-4-2-8-22-14)10-13(11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

LGDDASAJLLCPQZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Origin of Product

United States

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